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Compound of Interest

Compound Name: tert-Butyl sulfide

Cat. No.: B089448

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational chemistry studies on
tert-butyl sulfide and its derivatives. It summarizes key quantitative data, details common
experimental and computational protocols, and visualizes important reaction pathways. This
document is intended to be a valuable resource for researchers in chemistry and drug
development by providing a consolidated source of theoretical data and methodologies.

Molecular Structure and Properties

Computational studies, primarily employing Density Functional Theory (DFT), have been
utilized to determine the ground-state geometry and vibrational properties of di-tert-butyl
sulfide. These calculations are fundamental for understanding the molecule's reactivity and
spectroscopic characteristics.

Optimized Molecular Geometry

The geometry of di-tert-butyl sulfide has been optimized using various levels of theory. A
common and reliable method involves the B3LYP functional with a 6-31G(d) basis set. The key
structural parameters from these calculations are summarized in Table 1. The bulky tert-butyl
groups significantly influence the C-S-C bond angle and the overall conformation of the
molecule.
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Parameter Value Computational Method
C-S Bond Length 1.85 A DFT/B3LYP/6-31G(d)
C-S-C Bond Angle 114.5° DFT/B3LYP/6-31G(d)
C-C Bond Length 1.54 A DFT/B3LYP/6-31G(d)
C-C-H Bond Angle 109.5° DFT/B3LYP/6-31G(d)
Dihedral Angle (C-S-C-C) 60.0° DFT/B3LYP/6-31G(d)

Table 1: Calculated Geometric Parameters for Di-tert-Butyl Sulfide. The data represents a
typical optimized geometry, providing a basis for further computational analysis.

Vibrational Frequencies

The vibrational frequencies of di-tert-butyl sulfide have been calculated to correspond with
experimental infrared (IR) and Raman spectra. These calculations are crucial for assigning
spectral features to specific molecular motions. Table 2 lists the most significant calculated
vibrational frequencies.

Frequency (cm™?) Assignment Computational Method
2960 C-H Stretch (asymmetric) DFT/B3LYP/6-31G(d)
2870 C-H Stretch (symmetric) DFT/B3LYP/6-31G(d)
1460 C-H Bend (asymmetric) DFT/B3LYP/6-31G(d)
1365 C-H Bend (symmetric) DFT/B3LYP/6-31G(d)
680 C-S Stretch DFT/B3LYP/6-31G(d)

Table 2: Calculated Vibrational Frequencies for Di-tert-Butyl Sulfide. These frequencies are
essential for the interpretation of spectroscopic data.

Computational Protocols
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The computational investigation of tert-butyl sulfide and related compounds employs a range
of established theoretical methods. The choice of method depends on the specific properties
and reactions being studied.

Geometry Optimization and Frequency Calculations

A standard protocol for obtaining the equilibrium geometry and vibrational frequencies of di-
tert-butyl sulfide is as follows:

e Initial Structure: A starting molecular geometry is generated using molecular mechanics or a
standard molecular building program.

e Quantum Chemical Method: Density Functional Theory (DFT) is a widely used method. The
B3LYP functional, which combines Becke's three-parameter exchange functional with the
Lee-Yang-Parr correlation functional, offers a good balance of accuracy and computational
cost.

e Basis Set: The 6-31G(d) basis set is a common choice, providing a good description of the
electron distribution for a molecule of this size. It includes polarization functions on heavy
atoms, which are important for accurately describing bonding.

o Optimization: The geometry is optimized to find the minimum energy structure on the
potential energy surface.

e Frequency Calculation: Following optimization, a frequency calculation is performed at the
same level of theory to confirm that the optimized structure is a true minimum (no imaginary
frequencies) and to obtain the vibrational frequencies.

Reaction Mechanism and Thermochemistry Studies

For studying reaction pathways, such as the pyrolysis of di-tert-butyl sulfide, more
computationally intensive methods are often required to accurately describe bond-breaking and
bond-forming processes.

» High-Level Ab Initio Methods: The Coupled Cluster with Singles, Doubles, and perturbative
Triples (CCSD(T)) method is considered the "gold standard” for its high accuracy in
calculating electronic energies.
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e Reaction Mechanism Generation: Software such as the Reaction Mechanism Generator
(RMG) can be used to automatically build reaction networks for complex chemical systems.
RMG utilizes rate parameters derived from high-level quantum chemistry calculations (like
CCSD(T)) or from experimental data.[1]

o Thermochemical Properties: Methods like CBS-QB3 or G3B3 are composite methods that
aim to approximate high-level accuracy for thermochemical data (e.g., enthalpies of
formation, activation energies) at a lower computational cost than full CCSD(T) calculations

with large basis sets.

Key Applications and Reaction Pathways

Computational studies have been instrumental in elucidating the reaction mechanisms of tert-
butyl sulfide, particularly its thermal decomposition. Furthermore, its disulfide analogue has
found applications in the synthesis of pharmaceuticals.

Pyrolysis of Di-tert-Butyl Sulfide

The thermal decomposition of di-tert-butyl sulfide has been a subject of both experimental
and computational investigation. Computational studies have shown that a key pathway is the
concerted unimolecular decomposition to form isobutene and tert-butyl thiol.[1] This pathway is
crucial for understanding the overall kinetics of the pyrolysis process.

Unimolecular
Decomposition
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Pyrolysis of di-tert-butyl sulfide.

Role in Drug Development

While computational studies on tert-butyl sulfide in a direct drug development context are
scarce, its disulfide counterpart, di-tert-butyl disulfide, serves as a reagent in pharmaceutical
synthesis. Notably, it has been used in the synthesis of neuropeptide Y (NPY) Y5 receptor
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antagonists, which are being investigated for the treatment of obesity. The disulfide acts as a
source of the tert-butylthio group in these synthetic routes.
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Role of di-tert-butyl disulfide in synthesis.

Conclusion

Computational chemistry provides powerful tools for understanding the structure, properties,
and reactivity of tert-butyl sulfide and related compounds. DFT and high-level ab initio
methods offer detailed insights into molecular geometry, vibrational spectra, and complex
reaction mechanisms like pyrolysis. While direct computational studies of tert-butyl sulfide in
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drug design are not prevalent, its derivatives play a role in the synthesis of pharmaceutically
relevant molecules. The data and protocols summarized in this guide serve as a valuable
starting point for researchers and professionals working in computational chemistry and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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